Cas no 869681-70-9 ((3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid)

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid structure
869681-70-9 structure
Product Name:(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid
Numero CAS:869681-70-9
MF:C10H17NO5
MW:231.245683431625
MDL:MFCD04114909
CID:69136
PubChem ID:1512538
Update Time:2024-10-26

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
    • (R)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester
    • (3r)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic Acid
    • (R)-N-Boc-morpholine-3-carboxylic acid
    • 4-Boc-3(R)-morpholinecarboxylic acid
    • (r)-4-boc-morpholine-3-carboxylic acid
    • (R)-4-Boc-morpholine-3-carboxylicacid
    • (r)-4-n-boc-3-morpholinecarboxylic acid
    • (R)-4-Boc-morpholine-3-carboxylic acid, AldrichCPR
    • (R)-Morpholine-3,4-dicarboxylic acid 4-tert-butylester
    • KVXXEKIGMOEPSA-SSDOTTSWSA-N
    • BH059
    • (3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid
    • 4-(1,1-Dimethylethyl) (3R)-3,4-morpholinedicarboxylate (ACI)
    • DTXSID10363714
    • EN300-159831
    • DS-12719
    • CS-W019728
    • AC-9323
    • MFCD04114909
    • (r)-4-(tert-butoxycarbonyl)morpholine-3-carboxylicacid
    • (R)-morpholine-3,4-dicarboxylic acid-4-tert-butyl ester
    • (R)-4-tert-Butyloxycarbonyl-3-morpholine carboxylic acid
    • 4-Boc-(3R)-morpholinecarboxylic acid
    • (R)-N-BOC-MORPHOLINE-3CARBOXYLIC ACID
    • (3R)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID
    • 869681-70-9
    • (3R)-4-{[(1,1-dimethylethyl)oxy]carbonyl}-3-morpholinecarboxylic acid
    • AKOS015912493
    • Q-103226
    • AKOS015841580
    • SCHEMBL186174
    • MDL: MFCD04114909
    • Inchi: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
    • Chiave InChI: KVXXEKIGMOEPSA-SSDOTTSWSA-N
    • Sorrisi: C(N1CCOC[C@@H]1C(=O)O)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 231.11100
  • Massa monoisotopica: 231.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 283
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 76.1
  • XLogP3: 0.4

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.23
  • Punto di fusione: 181 °C
  • Punto di ebollizione: 369.5°C at 760 mmHg
  • Punto di infiammabilità: 177.3℃
  • Indice di rifrazione: 1.492
  • PSA: 76.07000
  • LogP: 0.64480

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302+H312+H332-H315-H319-H335
  • Dichiarazione di avvertimento: P261;P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Classe di pericolo:6.1
  • Condizioni di conservazione:Sealed in dry,2-8°C

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
034297-250mg
R)-Morpholine-3,4-dicarboxylic acid 4-tert-butylester
869681-70-9 95+%
250mg
£25.00 2022-03-01
Fluorochem
034297-1g
R)-Morpholine-3,4-dicarboxylic acid 4-tert-butylester
869681-70-9 95+%
1g
£54.00 2022-03-01
Fluorochem
034297-5g
R)-Morpholine-3,4-dicarboxylic acid 4-tert-butylester
869681-70-9 95+%
5g
£165.00 2022-03-01
Fluorochem
034297-10g
R)-Morpholine-3,4-dicarboxylic acid 4-tert-butylester
869681-70-9 95+%
10g
£317.00 2022-03-01
AstaTech
66852-1/G
(R)-N-BOC-MORPHOLINE-3CARBOXYLIC ACID
869681-70-9 97%
1/G
$100 2022-06-01
AstaTech
66852-5/G
(R)-N-BOC-MORPHOLINE-3CARBOXYLIC ACID
869681-70-9 97%
5/G
$281 2022-06-01
AstaTech
66852-25/G
(R)-N-BOC-MORPHOLINE-3CARBOXYLIC ACID
869681-70-9 97%
25/G
$1298 2022-06-01
Alichem
A449036589-5g
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
869681-70-9 95%
5g
$208.00 2023-08-31
Alichem
A449036589-10g
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
869681-70-9 95%
10g
$378.75 2023-08-31
Alichem
A449036589-25g
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
869681-70-9 95%
25g
$714.00 2023-08-31

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Solvents: Methanol ;  0 - 5 °C; 1 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetone ,  Water
Riferimento
Synthesis of chiral C/N-functionalized morpholine alcohols: study of their catalytic ability as ligand in asymmetric diethylzinc addition to aldehyde
Dave, Rajesh; et al, Tetrahedron: Asymmetry, 2006, 17(3), 388-401

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 - 5 °C; 1 h, rt
1.2 Reagents: Triethylamine ,  Diisopropylethylamine Solvents: Methanol ;  4 h, 80 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine Solvents: Methanol ;  0 - 5 °C; 1 h, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetone ,  Water
Riferimento
Synthesis of chiral C/N-functionalized morpholine alcohols: study of their catalytic ability as ligand in asymmetric diethylzinc addition to aldehyde
Dave, Rajesh; et al, Tetrahedron: Asymmetry, 2006, 17(3), 388-401

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetone ,  Water
Riferimento
Synthesis of chiral C/N-functionalized morpholine alcohols: study of their catalytic ability as ligand in asymmetric diethylzinc addition to aldehyde
Dave, Rajesh; et al, Tetrahedron: Asymmetry, 2006, 17(3), 388-401

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 - 5 °C; 1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetone ,  Water
Riferimento
Synthesis of chiral C/N-functionalized morpholine alcohols: study of their catalytic ability as ligand in asymmetric diethylzinc addition to aldehyde
Dave, Rajesh; et al, Tetrahedron: Asymmetry, 2006, 17(3), 388-401

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -30 °C; 2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 - 5 °C; 1 h, rt
2.2 Reagents: Triethylamine ,  Diisopropylethylamine Solvents: Methanol ;  4 h, 80 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
4.1 Reagents: Triethylamine Solvents: Methanol ;  0 - 5 °C; 1 h, rt
4.2 Reagents: Water ;  rt
5.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetone ,  Water
Riferimento
Synthesis of chiral C/N-functionalized morpholine alcohols: study of their catalytic ability as ligand in asymmetric diethylzinc addition to aldehyde
Dave, Rajesh; et al, Tetrahedron: Asymmetry, 2006, 17(3), 388-401

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  -78 °C
1.3 Reagents: Lithium borohydride Solvents: Diethyl ether ;  0 - 5 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -30 °C; 2 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 - 5 °C; 1 h, rt
3.2 Reagents: Triethylamine ,  Diisopropylethylamine Solvents: Methanol ;  4 h, 80 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
5.1 Reagents: Triethylamine Solvents: Methanol ;  0 - 5 °C; 1 h, rt
5.2 Reagents: Water ;  rt
6.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetone ,  Water
Riferimento
Synthesis of chiral C/N-functionalized morpholine alcohols: study of their catalytic ability as ligand in asymmetric diethylzinc addition to aldehyde
Dave, Rajesh; et al, Tetrahedron: Asymmetry, 2006, 17(3), 388-401

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Raw materials

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Preparation Products

(3R)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:869681-70-9)(R)-4-Boc-morpholine-3-carboxylicacid
Numero d'ordine:A10354
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 16:56
Prezzo ($):636.0/2093.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:869681-70-9)(R)-4-Boc-morpholine-3-carboxylicacid
A10354
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):636.0/2093.0
Email